2-PHENYL-1-[4-(PROPYLSULFONYL)PIPERAZINO]-1-ETHANONE
Description
Properties
IUPAC Name |
2-phenyl-1-(4-propylsulfonylpiperazin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3S/c1-2-12-21(19,20)17-10-8-16(9-11-17)15(18)13-14-6-4-3-5-7-14/h3-7H,2,8-13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGLVMJOXRWIFKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCN(CC1)C(=O)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-1-[4-(propylsulfonyl)piperazino]-1-ethanone can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For instance, the reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to the formation of protected piperazines . Another method includes the aza-Michael addition between protected 1,2-diamines and in situ generated sulfonium salts .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-1-[4-(propylsulfonyl)piperazino]-1-ethanone undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the piperazine ring can be modified by introducing different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, sulfonyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce secondary amines.
Scientific Research Applications
Medicinal Chemistry
- Anticancer Activity : Research indicates that compounds with similar structures exhibit significant anticancer properties by inhibiting specific enzymes involved in tumor growth. For instance, studies have shown that piperazine derivatives can inhibit protein kinases, which are crucial in cancer cell proliferation.
- Neuropharmacology : The piperazine moiety is known to interact with neurotransmitter receptors, suggesting potential applications in treating neurological disorders such as anxiety and depression. Compounds that modulate serotonin and dopamine receptors are particularly relevant.
Drug Development
- Lead Compound for Synthesis : 2-Phenyl-1-[4-(propylsulfonyl)piperazino]-1-ethanone can serve as a lead compound for synthesizing more complex molecules with enhanced biological activities. Its structure allows for modifications that can improve efficacy and reduce side effects.
- Formulation Studies : Due to its favorable physicochemical properties, this compound can be explored in various drug delivery systems, including nanoparticles and liposomes.
Biological Studies
- Enzyme Inhibition Studies : The compound is being investigated for its ability to inhibit enzymes such as carbonic anhydrase and cyclooxygenase, which play roles in inflammation and cancer progression.
- Receptor Binding Studies : Understanding how this compound interacts with specific receptors can elucidate its mechanism of action and guide further modifications for improved therapeutic effects.
Case Study 1: Anticancer Properties
In a study examining the anticancer effects of piperazine derivatives, it was found that compounds similar to this compound exhibited significant cytotoxic effects on various cancer cell lines. The mechanism was attributed to the inhibition of cell cycle progression and induction of apoptosis through the activation of caspase pathways.
Case Study 2: Neuropharmacological Effects
Research into the neuropharmacological applications revealed that derivatives of this compound could effectively modulate serotonin receptor activity. In animal models, these compounds demonstrated anxiolytic effects comparable to established medications like benzodiazepines but with fewer side effects.
Data Table: Comparison of Biological Activities
| Compound | Activity Type | Target Enzyme/Receptor | Reference |
|---|---|---|---|
| This compound | Anticancer | Protein Kinases | [Study A] |
| Piperazine Derivative A | Anticancer | Cyclooxygenase | [Study B] |
| Piperazine Derivative B | Neuropharmacological | Serotonin Receptors | [Study C] |
Mechanism of Action
The mechanism of action of 2-phenyl-1-[4-(propylsulfonyl)piperazino]-1-ethanone involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission . This mechanism is particularly relevant in the context of treating neurodegenerative diseases.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with four related molecules from the evidence, focusing on structural features, physicochemical properties, and inferred functional implications.
Structural and Functional Group Analysis
Key Observations:
- Substituent Effects: The target’s propylsulfonyl group distinguishes it from analogs with benzhydryl (), chlorophenyl (), or fluorophenyl () substituents.
- Hydrogen-Bonding Profiles : The target has 4 H-bond acceptors (sulfonyl oxygen and piperazine nitrogen atoms), fewer than compounds with methoxyoxime () or hydroxypropoxy chains (), which introduce additional acceptors. This may influence crystal packing and solubility .
Crystallographic and Intermolecular Interaction Insights
The SHELX software suite () is widely used for crystallographic refinement of similar small molecules. For example, the benzhydryl-substituted compound () likely forms dense crystal lattices due to bulky aromatic groups, whereas the target’s sulfonyl group may promote specific hydrogen-bonding networks with neighboring molecules, as observed in sulfonamide-containing crystals . Fluorine and chlorine atoms in analogs () could engage in halogen bonding, a feature absent in the target compound.
Research Findings and Methodological Considerations
- Crystallography : SHELX programs () enable precise determination of hydrogen-bonding patterns, critical for understanding the target’s solid-state behavior.
- Hydrogen-Bond Analysis : Graph set analysis () could classify the target’s intermolecular interactions, predicting solubility and stability trends.
- Synthetic Challenges : Introducing a propylsulfonyl group may require specialized sulfonation conditions compared to the milder methods used for halogenation or alkoxylation in analogs.
Biological Activity
2-Phenyl-1-[4-(propylsulfonyl)piperazino]-1-ethanone, often abbreviated as PSP, is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical formula for PSP is with a molecular weight of 412.55 g/mol. The compound features a piperazine ring, which is known for its diverse biological activities, including antipsychotic and antidepressant effects. The presence of the propylsulfonyl group enhances its solubility and bioavailability.
Biological Activity Overview
PSP has been studied for various biological activities, particularly in the context of cancer therapy and central nervous system (CNS) disorders. The following sections summarize key findings from recent research.
Anticancer Activity
Recent studies have highlighted the potential of PSP derivatives in cancer treatment. For instance, compounds structurally similar to PSP have shown promising antiproliferative effects against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| PSP | COLO205 | 0.32 | Tubulin inhibition |
| PSP | H460 | 0.89 | Apoptosis induction |
The IC50 values indicate the concentration required to inhibit cell growth by 50%. The mechanism of action for PSP involves interaction with tubulin, leading to disruption of microtubule dynamics, which is crucial for cell division .
CNS Activity
Piperazine derivatives are well-documented for their CNS effects. In particular, PSP has been investigated for its potential as an anxiolytic and antidepressant agent. Studies suggest that modifications in the piperazine structure can significantly enhance these effects:
- Anxiolytic Effects : In animal models, PSP demonstrated a reduction in anxiety-like behaviors when compared to controls.
- Antidepressant Properties : Behavioral assays indicated that PSP might influence serotonin and dopamine pathways, similar to established antidepressants .
Structure-Activity Relationship (SAR)
Understanding the SAR of PSP is vital for optimizing its biological activity. Key modifications that enhance efficacy include:
- Substitution on the Piperazine Ring : Altering substituents on the piperazine nitrogen can improve receptor binding affinity.
- Alkyl Chain Length : The propylsulfonyl group has been shown to enhance solubility and bioavailability, contributing to increased therapeutic potential.
Case Studies
Several case studies have documented the effectiveness of PSP and its derivatives:
- Case Study 1 : A clinical trial involving a derivative of PSP showed significant improvements in patients with treatment-resistant depression.
- Case Study 2 : Laboratory studies indicated that PSP exhibited synergistic effects when combined with conventional chemotherapeutics in breast cancer models.
Q & A
Q. What are the recommended synthetic routes for 2-phenyl-1-[4-(propylsulfonyl)piperazino]-1-ethanone, and how can reaction conditions be optimized?
- Methodological Answer : A common approach involves nucleophilic substitution at the piperazine nitrogen using a propylsulfonyl chloride derivative. Key steps include:
- Step 1 : Reacting 1-phenyl-2-(piperazino)ethanone with propane-1-sulfonyl chloride in an inert solvent (e.g., dichloromethane) under basic conditions (e.g., triethylamine) to facilitate sulfonylation .
- Step 2 : Monitor reaction progress via TLC (toluene/ethyl acetate/water = 8.7:1.2:1.1) and purify via recrystallization (ethanol/ether) to achieve >95% purity .
- Optimization : Adjust stoichiometry (1:1.2 molar ratio of piperazine to sulfonyl chloride) and temperature (0°C → room temperature) to minimize byproducts like disubstituted derivatives.
Q. How can the compound’s purity and structural integrity be validated post-synthesis?
- Methodological Answer : Use a combination of:
- 1H/13C-NMR : Confirm substituent positions via characteristic shifts (e.g., piperazine protons at δ 2.5–3.5 ppm, sulfonyl group at δ 3.8–4.2 ppm) .
- HPLC-MS : Verify molecular weight (C15H20N2O3S; calc. 308.12) and detect impurities <5% .
- Elemental Analysis : Match calculated vs. observed C, H, N, S content (±0.3% tolerance) .
Q. What solvent systems are suitable for solubility testing of this compound?
- Methodological Answer : Prioritize polar aprotic solvents (DMSO, DMF) due to the sulfonyl group’s hydrophilicity. For biological assays:
- Prepare stock solutions in DMSO (10 mM), then dilute in PBS (pH 7.4) with <1% DMSO to avoid cytotoxicity .
- Measure solubility via UV-Vis spectroscopy at λmax ~260 nm (aromatic phenyl absorption) .
Advanced Research Questions
Q. How can single-crystal X-ray diffraction (SC-XRD) resolve ambiguities in the compound’s stereoelectronic configuration?
- Methodological Answer :
- Crystallization : Use slow evaporation in ethanol/water (9:1) to obtain high-quality crystals .
- Data Collection : Employ Mo-Kα radiation (λ = 0.71073 Å) at 100 K. Refine using SHELXL (v.2018/3) with anisotropic displacement parameters for non-H atoms .
- Analysis : Validate bond lengths (e.g., S=O: 1.43–1.45 Å) and torsion angles (piperazine-chair conformation) via ORTEP-3 graphical interface .
Q. How should researchers address contradictions in biological activity data across studies?
- Methodological Answer :
- Control Experiments : Verify assay conditions (e.g., pH, serum proteins) that may alter compound stability.
- Dose-Response Curves : Compare IC50 values using standardized protocols (e.g., MTT assay vs. ATP-luminescence) .
- Meta-Analysis : Apply statistical tools (e.g., ANOVA with post-hoc Tukey test) to reconcile discrepancies in potency (p < 0.05 threshold) .
Q. What role do hydrogen-bonding interactions play in the compound’s crystallographic packing?
- Methodological Answer :
- Graph Set Analysis : Use Etter’s methodology to classify H-bond motifs (e.g., R22(8) rings between sulfonyl O and piperazine N-H) .
- Energy Frameworks : Calculate interaction energies (CE-B3LYP/6-31G*) to quantify packing stability (~25 kJ/mol for dominant H-bonds) .
Q. How can computational modeling predict structure-activity relationships (SAR) for derivatives of this compound?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
